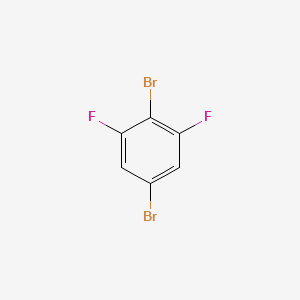

2,5-Dibromo-1,3-difluorobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUXAWVQPORIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641036 | |

| Record name | 2,5-Dibromo-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-71-2 | |

| Record name | 2,5-Dibromo-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-1,3-difluorobenzene (CAS No. 128259-71-2)

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-1,3-difluorobenzene, a key halogenated aromatic intermediate. The document, intended for researchers, medicinal chemists, and materials scientists, delves into the compound's physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its role as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and advanced materials sectors. Detailed protocols for representative cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are presented to illustrate its synthetic utility. The guide also covers essential safety and handling procedures and provides a curated collection of spectroscopic data for characterization.

Introduction: A Versatile Fluorinated Building Block

This compound, identified by the CAS number 128259-71-2, is a strategically substituted aromatic compound that has garnered significant interest in synthetic chemistry.[1] Its molecular architecture, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers a unique combination of reactivity and physicochemical modulation. The bromine atoms serve as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the fluorine substituents exert a profound influence on the molecule's electronic properties and, by extension, the properties of its derivatives. In the context of drug discovery, the incorporation of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2] In materials science, the C-F bond contributes to thermal and chemical resistance in polymers and can be used to tune the electronic properties of organic materials for applications in OLEDs and liquid crystals.[3][4]

This guide aims to provide a detailed technical resource for professionals working with this compound, consolidating information on its synthesis, properties, and key applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 128259-71-2 | [1][5][6] |

| Molecular Formula | C₆H₂Br₂F₂ | [5][6] |

| Molecular Weight | 271.89 g/mol | [5] |

| Appearance | Light yellow to brown powder or crystal | |

| Purity | Typically >98.0% (GC) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6][7] |

| SMILES | C1=C(C=C(C(=C1F)Br)F)Br | [5] |

| InChIKey | OCUXAWVQPORIBP-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis is not consolidated in a single source, typical analytical data from suppliers and related literature can be used for characterization.[7]

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region, arising from the two non-equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will result in the splitting of the signals for the fluorinated carbons.

-

¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the fluorine environments in the molecule.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be expected around m/z 270, 272, and 274 in a roughly 1:2:1 ratio.

Synthesis of this compound

General Protocol for Electrophilic Bromination

This protocol is a representative procedure for the bromination of an activated or moderately deactivated aromatic ring and should be optimized for the specific substrate.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Materials:

-

1,3-Difluorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (DCM) or other suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a stirrer, add a catalytic amount of iron(III) bromide.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent from the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthetic Applications and Reaction Protocols

The two bromine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of a wide range of more complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[8] this compound can undergo sequential or double Suzuki couplings to introduce two different or identical aryl or vinyl groups.

General Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[9]

Representative Protocol for Double Suzuki-Miyaura Coupling:

This protocol is adapted from a procedure for a similar dibromo-aromatic substrate and serves as a starting point for optimization.[8]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 mmol)

-

1,4-Dioxane (2 mL)

-

Water (0.5 mL)

Procedure:

-

In a Schlenk flask, combine this compound and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature.

-

Add the arylboronic acid, potassium phosphate, and water under the inert atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2,5-diaryl-1,3-difluorobenzene derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.

Catalytic Cycle:

References

- 1. odinity.com [odinity.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 128259-71-2 [chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 128259-71-2 [sigmaaldrich.com]

- 7. 128259-71-2|this compound|BLD Pharm [bldpharm.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,5-Dibromo-1,3-difluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-1,3-difluorobenzene is a strategically substituted aromatic compound that has emerged as a versatile building block in modern organic synthesis. Its unique arrangement of two bromine and two fluorine atoms on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecules. The bromine atoms serve as convenient handles for various metal-catalyzed cross-coupling reactions, while the fluorine atoms can significantly influence the physicochemical and pharmacological properties of the target molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in the development of pharmaceuticals and advanced materials.

Physicochemical Properties

This compound is a light yellow to brown crystalline solid at room temperature.[1] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 128259-71-2 | [2] |

| Molecular Formula | C₆H₂Br₂F₂ | [3] |

| Molecular Weight | 271.89 g/mol | [3] |

| Appearance | Light yellow to brown to dark green powder to crystal | [1] |

| Melting Point | 33 °C | [4] |

| Boiling Point (Predicted) | 203.1 ± 35.0 °C | [4][5] |

| Density (Predicted) | 2.087 ± 0.06 g/cm³ | [5] |

| Purity | Typically >98.0% (GC) | |

| Solubility | Insoluble in water.[2] Soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF). | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protect from light.[6] |

Spectroscopic Data

Note: Detailed spectral data with peak assignments is crucial for the unambiguous identification and characterization of this compound. While specific spectra are not publicly available in the initial search, a theoretical analysis based on its structure is provided below. Researchers should always acquire and interpret their own analytical data for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple due to the molecule's symmetry. There are two chemically equivalent aromatic protons.

-

Expected Chemical Shift (δ): 7.0-7.5 ppm. The electron-withdrawing nature of the bromine and fluorine atoms will deshield the protons, shifting them downfield from benzene (7.34 ppm).

-

Expected Multiplicity: The protons will be coupled to the two adjacent fluorine atoms. This will likely result in a triplet of triplets or a more complex multiplet due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals for the aromatic carbons.

-

C-Br carbons: Expected to be in the range of 110-125 ppm.

-

C-F carbons: These will be significantly downfield due to the high electronegativity of fluorine and will show a large one-bond C-F coupling constant (¹JCF). Expected range: 155-165 ppm.

-

C-H carbons: Expected to be in the range of 115-125 ppm and will also show coupling to fluorine.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will provide a single signal for the two equivalent fluorine atoms.

-

Expected Chemical Shift (δ): The chemical shift will be in the typical range for aryl fluorides, likely between -100 and -130 ppm (relative to CFCl₃). The signal will be coupled to the adjacent protons, resulting in a multiplet.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-F stretching: Strong absorptions in the range of 1100-1300 cm⁻¹

-

C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 270, 272, and 274 in an approximate 1:2:1 ratio.

-

Fragmentation: Expect to see the loss of bromine atoms (M-Br)⁺ and potentially the sequential loss of both bromine atoms.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound starts from the commercially available 1,3-difluorobenzene. The synthesis involves a regioselective bromination reaction.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Bromination of 1,3-Difluorobenzene

-

To a stirred solution of 1,3-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃, 0.05 eq).

-

From the dropping funnel, add bromine (2.1 eq) dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by GC-MS or TLC).

-

Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography or distillation to afford this compound.

Key Reactions and Applications

The two bromine atoms on the aromatic ring are excellent leaving groups for metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can undergo selective mono- or double-coupling with various boronic acids to introduce new aryl or vinyl substituents. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[7]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 or 2.2 eq for mono- or di-substitution, respectively), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-4.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines onto the aromatic ring of this compound, providing access to a wide range of substituted anilines that are important intermediates in drug discovery.

Caption: General scheme for the Buchwald-Hartwig amination reaction.

General Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-2.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add the primary or secondary amine (1.1 or 2.2 eq) followed by an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by flash column chromatography.[8][9]

Applications in Research and Development

Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atoms provide reactive sites for building molecular complexity.[2] It has been utilized in the synthesis of kinase inhibitors, antiviral agents, and other compounds targeting various receptors.[2] For instance, substituted diaminopyrimidines, which can be synthesized from precursors derived from this compound, have been investigated as potent and selective kinase inhibitors for the treatment of cancers and inflammatory diseases.[10]

Materials Science

This compound is also employed in the synthesis of advanced materials, particularly liquid crystals. The rigid, rod-like structures that can be synthesized via cross-coupling reactions with this building block are desirable for liquid crystalline properties. For example, it is used in the preparation of bicyclohexylylacetylene and bicyclohexyl-containing diyne liquid crystal compounds.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[11] May cause respiratory irritation (H335).[11]

-

Precautionary Statements:

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in pharmaceutical and materials science research. Its predictable reactivity in cross-coupling reactions, coupled with the beneficial effects of fluorine substitution, makes it an attractive starting material for the synthesis of a wide range of complex and valuable molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 128259-71-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2,5-Dibromo-1,3-difluorobenzene: A Keystone Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3-difluorobenzene is a halogenated aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its strategic arrangement of bromine and fluorine substituents on the benzene ring imparts a unique combination of reactivity and physicochemical properties. The fluorine atoms can significantly influence the pharmacokinetic profile of a molecule, enhancing properties such as metabolic stability and membrane permeability, while the bromine atoms serve as versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable synthetic building block.

Core Molecular Data and Properties

This compound is a solid at room temperature, often appearing as a light yellow to brown or dark green powder or crystalline solid.[4] Its core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 128259-71-2 | [5] |

| Molecular Formula | C₆H₂Br₂F₂ | [6] |

| Molecular Weight | 271.88 g/mol | [6][7] |

| Physical Form | Solid or Semi-solid | |

| Melting Point | 33 °C | [4] |

| Purity (Typical) | ≥95% to >98% | [5][6] |

| InChI | 1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| SMILES | C1(=C(C=C(C(=C1F)Br)F)Br) | [6] |

Spectroscopic Characterization: An Analytical Fingerprint

Accurate spectroscopic data is crucial for the identification and quality control of this compound in a research setting. While a comprehensive, publicly available dataset of experimentally verified spectra for this specific isomer is limited, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

Note: The following spectral data are predicted or based on analogous compounds and should be used as a reference. Researchers should always acquire and interpret their own analytical data for definitive identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A single resonance is anticipated for the two equivalent aromatic protons. This signal would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Due to symmetry, three distinct signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the aromatic C-H and C-C stretching and bending vibrations. The C-Br and C-F stretching vibrations will also be present, typically in the fingerprint region (below 1500 cm⁻¹).[9][10]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

Synthesis of this compound

While several synthetic routes to substituted dibromodifluorobenzenes can be envisaged, a common strategy involves the direct bromination of 1,3-difluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing. However, the positions ortho to both fluorine atoms are sterically hindered. Therefore, bromination is expected to occur at the positions para to each fluorine, leading to the desired this compound.

Illustrative Synthetic Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of activated and deactivated aromatic rings.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr evolved), add 1,3-difluorobenzene and a catalytic amount of iron(III) bromide under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Bromine: Slowly add bromine dropwise from the dropping funnel to the stirred solution at a temperature that allows for controlled reaction (e.g., 0 °C to room temperature). The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or recrystallization to afford pure this compound.

Chemical Reactivity and Applications in Synthesis

The two bromine atoms in this compound are the primary sites of reactivity, serving as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of two different substituents, making it a versatile scaffold for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with organoboron reagents (boronic acids or esters).[11][12] It is a powerful tool for synthesizing biaryl and vinyl-substituted difluorobenzene derivatives, which are common motifs in pharmaceuticals and organic electronic materials. A general protocol involves reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture (e.g., toluene/water or dioxane/water).[1][13]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds.[14] It allows for the coupling of this compound with a wide range of primary and secondary amines to produce substituted anilines. These products are valuable intermediates in drug discovery. Typical conditions involve a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between aryl halides and terminal alkynes, yielding arylalkynes.[15][16] These products are important in materials science and as precursors for more complex structures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine or piperidine).

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a gateway to a wide array of complex difluorinated aromatic compounds. The ability to undergo selective and high-yielding cross-coupling reactions at the bromine positions makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 128259-71-2 [m.chemicalbook.com]

- 5. 128259-71-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. 128259-71-2|this compound|BLD Pharm [bldpharm.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Collection - Computational Study of the Halogen AtomâBenzene Complexes - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 10. Halogen and structure sensitivity of halobenzene adsorption on copper surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1,3-difluorobenzene

Introduction: The Significance of 2,5-Dibromo-1,3-difluorobenzene in Modern Drug Discovery

This compound (CAS No. 128259-71-2) is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers a versatile scaffold for medicinal chemists. The fluorine atoms can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while the bromine atoms provide reactive handles for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.[2] This guide provides a comprehensive overview of a strategic and efficient pathway for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Synthesis Pathway: A Multi-step Approach from 2,6-Difluoroaniline

A direct electrophilic bromination of 1,3-difluorobenzene is not a viable route to this compound, as it selectively yields 1-bromo-2,4-difluorobenzene. Therefore, a more strategic, multi-step synthesis commencing from 2,6-difluoroaniline is the preferred and more logical approach. This pathway involves a sequence of regioselective brominations followed by a Sandmeyer reaction to introduce the second bromine atom.

References

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity of 2,5-Dibromo-1,3-difluorobenzene

Introduction: A Versatile Scaffold for Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,5-Dibromo-1,3-difluorobenzene, a halogenated aromatic compound, has emerged as a particularly valuable intermediate, especially in the realms of pharmaceutical and materials science.[1] Its utility stems from a unique confluence of properties: the fluorine atoms modulate the electronic character of the benzene ring and can impart desirable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and membrane permeability.[1] Simultaneously, the two bromine atoms serve as versatile handles for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange, allowing for the stepwise and regioselective introduction of diverse functionalities.[1]

This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but a deeper understanding of the causality behind experimental choices and the strategic considerations for employing this versatile reagent in complex synthetic endeavors.

Core Reactivity Principles: An Interplay of Halogen Effects

The reactivity of this compound is fundamentally governed by the interplay of the electronic and steric effects of its four halogen substituents. The strongly electron-withdrawing nature of the fluorine atoms significantly acidifies the ring protons and activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in non-activated benzene derivatives. Conversely, the bromine atoms, being larger and more polarizable, are the preferred sites for oxidative addition in metal-catalyzed cross-coupling reactions and for metal-halogen exchange. The symmetric substitution pattern of the molecule also presents interesting considerations for regioselectivity in sequential reactions.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Fluorine's Activating Power

The presence of two fluorine atoms renders the carbon atoms to which they are attached electrophilic and susceptible to attack by nucleophiles. This activation allows for the displacement of the fluoride ions, a reaction that is particularly effective with soft nucleophiles like phenoxides and thiolates.

Causality of Experimental Design in SNAr:

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), is critical for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. A base, typically a carbonate such as potassium carbonate (K2CO3), is employed to deprotonate the nucleophile (e.g., a phenol or thiol), generating the more potent anionic nucleophile in situ. Elevated temperatures are generally required to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of Di-substituted Ether and Thioether Derivatives

The following protocols detail the synthesis of diaryl ethers and thioethers via a double SNAr reaction on this compound.

Table 1: SNAr Reactions of this compound

| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-tert-butylphenol | 4,4'-((2,5-dibromo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene) | K2CO3 | DMF | 150 | 20 | 71 | |

| benzo[b]thiophene-thiol | Dibromo-bis(benzo[b]thiophen-2-yl)sulfane | K2CO3 | NMP | 60 | 24 | - |

Step-by-Step Methodology for the Synthesis of 4,4'-((2,5-dibromo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene):

-

To a solution of this compound (10.0 g, 36.8 mmol) in 120 mL of dimethylformamide (DMF) under a nitrogen atmosphere, add 4-tert-butylphenol (16.6 g, 110 mmol) and potassium carbonate (K2CO3) (20.3 g, 147 mmol).

-

Stir the reaction mixture at 150 °C for 20 hours.

-

After cooling to room temperature, quench the reaction by pouring the mixture into water.

-

Extract the aqueous mixture repeatedly with dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: dichloromethane/n-hexane = 1:9, v/v) to yield the product as a white solid.

Caption: SNAr reaction workflow.

Metal-Catalyzed Cross-Coupling Reactions: The Versatility of the C-Br Bond

The carbon-bromine bonds in this compound are the primary sites for metal-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: Forging C-N Bonds

While a direct Buchwald-Hartwig amination on this compound is not extensively documented in the searched literature, the amination of its derivatives is a viable and important transformation. The following example illustrates the amination of a complex derivative, highlighting the general principles of this reaction.

Illustrative Protocol: Buchwald-Hartwig Amination of a Dibromo-Thiophene Derivative

This protocol describes the amination of a dibromo-polycyclic aromatic compound derived from this compound.

-

In a glovebox, combine the dibromo-substrate, 3,6-di-tert-butylcarbazole, Pd2(dba)3 (palladium catalyst), and t-BuONa (base).

-

Add toluene as the solvent.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling, the product can be isolated and purified using standard techniques such as column chromatography.

Caption: Buchwald-Hartwig amination workflow.

Metal-Halogen Exchange: Accessing Organometallic Intermediates

The bromine atoms of this compound can undergo metal-halogen exchange, most commonly with organolithium reagents such as n-butyllithium. This reaction generates a highly reactive aryllithium species that can be trapped with various electrophiles. The regioselectivity of this exchange is a key consideration.

Regioselectivity and Subsequent Reactions

In the synthesis of advanced OLED materials, a double lithium-bromine exchange on a derivative of this compound is a key step. The resulting dilithio species is then reacted with a boron electrophile.

Experimental Protocol: Double Lithium-Bromine Exchange and Borylation

-

Dissolve 4,4'-((2,5-dibromo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene) in anhydrous xylene under an argon atmosphere and cool to -80 °C.

-

Slowly add a solution of n-butyllithium in hexane.

-

Maintain the reaction at -80 °C for 1 hour, then allow it to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to -80 °C and slowly add a solution of boron tribromide in toluene.

-

After 1 hour, allow the mixture to warm to room temperature for 30 minutes and then heat to 45 °C for 1 hour.

-

Quench the reaction by adding N,N-diisopropylethylamine at 0 °C.

This sequence generates a boranaphtho[3,2,1-de]anthracene core, which can be further functionalized, for example, via a Suzuki coupling.

Applications in Materials Science: A Building Block for OLEDs

This compound is a key starting material in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives have been used to construct thermally activated delayed fluorescence (TADF) emitters and other fluorescent dopants for high-efficiency deep-blue OLEDs. The synthetic routes often involve an initial SNAr reaction to build a larger molecular framework, followed by metal-halogen exchange and cross-coupling reactions to introduce further diversity and functionality.

Conclusion: A Multifaceted Reagent for Innovation

This compound presents a rich and varied reactivity profile that makes it a powerful tool for organic chemists. The orthogonal reactivity of its fluorine and bromine substituents allows for a range of selective transformations, enabling the construction of complex and functional molecules. From the synthesis of potential pharmaceutical agents to the development of cutting-edge materials for electronic devices, the strategic application of this versatile building block continues to drive innovation across the chemical sciences. This guide has provided a detailed overview of its core reactivity, offering both the "what" and the "why" of its chemical behavior, to empower researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-1,3-difluorobenzene

This guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromo-1,3-difluorobenzene (CAS No. 128259-71-2), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical predictions with actionable experimental protocols to empower informed decision-making in your research endeavors.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

Predicting the solubility of a compound is grounded in the fundamental principle of "like dissolves like." The molecular structure of this compound, a halogenated aromatic compound, provides significant clues to its solubility behavior.

Based on its non-polar nature, the following general solubility trends can be anticipated:

-

High Solubility: In non-polar aromatic and chlorinated solvents such as toluene, benzene, dichloromethane, and chloroform.

-

Good to Moderate Solubility: In less polar organic solvents like ethyl acetate and acetone.

-

Moderate to Low Solubility: In polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Low to Very Low Solubility: In polar protic solvents, including lower alcohols like methanol and ethanol.

-

Insoluble/Sparingly Soluble: In highly polar solvents like water.

It is crucial to recognize that factors such as temperature can influence solubility. For most solid organic compounds, solubility in organic solvents tends to increase with temperature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 128259-71-2 | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Formula | C₆H₂Br₂F₂ | --INVALID-LINK--[1] |

| Molecular Weight | 271.89 g/mol | --INVALID-LINK--[1] |

| Physical Form | Solid, semi-solid, or lump | --INVALID-LINK-- |

| Purity | ≥95% to ≥98% | --INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK-- |

| Calculated LogP | 3.4898 | --INVALID-LINK--[1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | --INVALID-LINK-- |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of precise, publicly available solubility data, an empirical determination is often necessary. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method, which can be adapted for various solvents.

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the diagram below.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid material is disturbed.

-

Immediately filter the collected supernatant through a syringe filter appropriate for the solvent into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be considered during its application and in the design of solubility experiments.

Caption: Key factors influencing the solubility of the target compound.

-

Temperature: For most solid solutes dissolving in liquid solvents, an increase in temperature will lead to an increase in solubility. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As previously discussed, the principle of "like dissolves like" is paramount. The non-polar nature of this compound dictates its higher solubility in non-polar solvents.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. It is therefore essential to use a well-characterized compound of high purity for accurate solubility determinations.

-

Pressure: For solids and liquids, the effect of pressure on solubility is generally negligible.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its physicochemical properties, particularly its high LogP value, strongly indicate poor aqueous solubility and good solubility in non-polar organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable framework for their determination. A thorough understanding of the solubility characteristics of this compound is essential for its effective use in organic synthesis, drug discovery, and materials science.

References

2,5-Dibromo-1,3-difluorobenzene safety and handling

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromo-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a halogenated aromatic compound, its unique reactivity and potential hazards demand a rigorous and informed approach to laboratory use. This document moves beyond a simple checklist, offering a deeper understanding of the causality behind each recommendation to foster a culture of intrinsic safety in the research environment.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of a substance is the foundation of its safe handling.

1.1. Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 128259-71-2[1]

-

Synonyms: 1,4-Dibromo-2,6-difluorobenzene[1]

1.2. Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These properties are critical for assessing its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Physical State | Solid, Semi-solid, liquid, or lump | |

| Appearance | Light yellow to Brown to Dark green powder to crystal | [3] |

| Melting Point | 33 °C | |

| Flash Point | 77 °C | |

| Purity | ≥98% | [1] |

| Solubility | Insoluble in water. | [4] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment must be conducted before any handling.

2.1. GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following hazard statements apply:

-

H302: Harmful if swallowed.[2]

2.2. Pictograms and Signal Word

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

2.3. Toxicological Profile

While specific toxicological data for this compound is limited, the hazard statements indicate significant potential for irritation to the skin, eyes, and respiratory system upon contact. Ingestion is also harmful. The presence of bromine and fluorine on an aromatic ring suggests that thermal decomposition may produce toxic and corrosive fumes, such as hydrogen bromide and hydrogen fluoride.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

3.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[6][7] This is crucial for preventing the inhalation of any dust or vapors.

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[8][9]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection and correct use of PPE are critical for protecting personnel from direct chemical contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8][10] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6][10]

-

Skin Protection:

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][8]

Caption: PPE Selection Workflow for Handling this compound.

3.3. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][11]

-

Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[11][12]

-

Remove contaminated clothing immediately and wash it before reuse.

3.4. Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Conditions: Store in a cool, dry, and well-ventilated area.[4][9] Keep in a dark place under an inert atmosphere.[13]

-

Incompatibilities: Store away from strong oxidizing agents.[4][8]

Emergency Procedures

Preparedness is key to effectively managing any incidents.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [4][8] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. | [4][14] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. | [4][8] |

4.2. Spill Response

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[15]

-

Ventilate: Ensure the area is well-ventilated.[15]

-

Contain: Use a non-combustible absorbent material like sand or earth to soak up the spill.[10]

-

Collect: Carefully collect the absorbed material and place it in a sealed container for disposal.[8][16]

-

Decontaminate: Clean the spill area thoroughly.[15]

Caption: Emergency Spill Response Flowchart.

Waste Disposal

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6][7]

-

Container: Use a designated, properly labeled hazardous waste container.[6][10] The label should include the words "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[10] Do not dispose of this chemical down the drain.[10]

Conclusion

The safe handling of this compound is predicated on a foundation of knowledge, preparedness, and adherence to established safety protocols. By understanding the inherent hazards and implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

- 1. chemscene.com [chemscene.com]

- 2. 1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 44891181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 128259-71-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 128259-71-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. 128259-71-2|this compound|BLD Pharm [bldpharm.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Guide to the Crystal Structure Analysis of 2,5-Dibromo-1,3-difluorobenzene: An Integrated Experimental and Computational Approach

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of 2,5-dibromo-1,3-difluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines a holistic workflow, from material synthesis and single-crystal cultivation to advanced structural elucidation via X-ray diffraction and computational modeling. The strategic placement of bromine and fluorine atoms on the benzene ring makes this molecule a significant building block in pharmaceutical and materials science, rendering a detailed understanding of its solid-state structure imperative.[1] This guide emphasizes the causality behind experimental choices and integrates theoretical calculations to provide a robust and self-validating analytical system.

Introduction: The Significance of Halogenated Arenes

Halogenated benzene derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as fluorine and bromine, profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, fluorine can enhance pharmacokinetic properties, while bromine serves as a versatile synthetic handle for cross-coupling reactions.[1] this compound (CAS 128259-71-2) is a prime example of such a versatile intermediate.[1][2][3][4][5][6]

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the compound is a critical factor, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure analysis.[7]

Synthesis

This compound can be synthesized through various established routes in organic chemistry, often involving electrophilic aromatic substitution reactions.[8] A common pathway could involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. The final product should be purified using techniques such as column chromatography or recrystallization to achieve a purity of >98%, which is recommended for crystal growth experiments.[3][4][6]

Protocol for Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with a regular shape and no visible defects—is often the most challenging step.[7] The choice of solvent and crystallization technique is crucial.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening : Begin by testing the solubility of this compound in a range of solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane, toluene). A suitable solvent is one in which the compound is moderately soluble.[7]

-

Preparation of a Saturated Solution : Prepare a nearly saturated solution by dissolving the purified compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration : Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[7]

-

Slow Evaporation : Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Incubation : Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7] Patience is key, as rapid crystal growth often leads to poorly ordered crystals.

Alternative methods such as vapor diffusion or slow cooling of a saturated solution can also be explored if the slow evaporation method is unsuccessful.[9]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure Determination

SCXRD is the gold standard for determining the precise atomic arrangement within a crystalline material.[10] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure.[10]

Data Collection

Experimental Protocol: SCXRD Data Acquisition

-

Crystal Mounting : Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Data Collection Strategy : The data collection strategy should aim for high completeness and redundancy.[11][12] A typical experiment on a modern diffractometer involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[11][13]

-

Temperature : Data should be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Resolution : Data should be collected to a high resolution, ideally better than 0.8 Å, to accurately resolve atomic positions.[14]

Structure Solution and Refinement

The diffraction pattern is used to determine the unit cell and space group of the crystal. The positions of the atoms are then determined using direct methods or Patterson methods, followed by refinement.[14][15]

Workflow for Structure Solution and Refinement

Caption: Workflow for small molecule crystal structure solution and refinement.

The refinement process involves minimizing the difference between the observed and calculated structure factors until the model converges.[16] The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.

Powder X-ray Diffraction (PXRD): A Complementary Technique

If obtaining suitable single crystals proves difficult, PXRD can provide valuable structural information from a polycrystalline (powder) sample. While generally not used for ab initio structure determination of organic molecules, it is an excellent tool for phase identification, purity analysis, and can sometimes be used for structure solution with advanced methods.

The PXRD pattern is a "fingerprint" of the crystalline phase.[10] The peak positions are related to the unit cell dimensions, and the intensities are determined by the arrangement of atoms within the unit cell.

Computational Analysis: Bridging Theory and Experiment

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing and validating experimental crystallographic data.

Molecular Geometry Optimization

Before analyzing intermolecular interactions, it is crucial to understand the geometry of an isolated this compound molecule. DFT calculations can be used to find the lowest energy conformation of the molecule in the gas phase.[17][18][19]

Protocol for DFT Geometry Optimization

-

Software : Use a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method : Employ a suitable DFT functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[17]

-

Basis Set : Use a basis set such as 6-311+G(d,p) to accurately describe the electron distribution.

-

Calculation : Perform a geometry optimization calculation to find the minimum energy structure. This provides theoretical bond lengths and angles that can be compared with the experimental SCXRD data.

Crystal Structure Prediction (CSP)

CSP methods can be used to predict possible crystal packing arrangements based on the molecular structure. This can be a powerful tool, especially when polymorphism is suspected. These methods search for low-energy crystal structures, which correspond to thermodynamically plausible packing arrangements.[13]

Analysis of Intermolecular Interactions: The Forces that Build the Crystal

The crystal packing of this compound will be governed by a variety of non-covalent interactions. Given the substituents, halogen bonding (Br···Br, Br···F) and C-H···F hydrogen bonds are expected to play a significant role, in addition to van der Waals forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice.[20][21][22] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Visualizing Intermolecular Contacts with Hirshfeld Surface Analysis

References

- 1. nbinno.com [nbinno.com]

- 2. 128259-71-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 128259-71-2 [sigmaaldrich.com]

- 5. This compound | 128259-71-2 [chemicalbook.com]

- 6. This compound | 128259-71-2 | TCI AMERICA [tcichemicals.com]

- 7. How To [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Collection of X-Ray Diffraction Data from Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]

- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 15. hkl-xray.com [hkl-xray.com]

- 16. Introduction [pd.chem.ucl.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 19. JU | GEOMETRY OPTIMIZATION AND ENERGY PARAMETER CALCULATIONS [aljouf-demo.accessapp.tn]

- 20. researchgate.net [researchgate.net]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Dibromo-1,3-difluorobenzene

Introduction: Strategic Value of the 2,5-Dibromo-1,3-difluorobenzene Scaffold

This compound is a highly versatile building block in modern synthetic chemistry, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors.[1] Its unique substitution pattern offers a powerful platform for creating novel molecular architectures. The two fluorine atoms significantly influence the electronic properties of the benzene ring, impacting the pharmacokinetic profile of potential drug candidates by enhancing metabolic stability and membrane permeability.[1] The two bromine atoms serve as reactive handles for sequential and selective functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

This guide provides an in-depth analysis of the Suzuki-Miyaura coupling of this compound, detailing the mechanistic rationale for site selectivity and providing robust, field-proven protocols for both mono- and diarylation. These methodologies are designed to empower researchers in drug development and materials science to leverage this valuable intermediate with precision and high efficiency.

Mechanistic Insights and Site Selectivity

The cornerstone of a successful Suzuki-Miyaura coupling is the catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of polyhalogenated substrates like this compound, the initial oxidative addition of the palladium(0) catalyst to a carbon-bromine bond is the selectivity-determining step.

The two bromine atoms in this compound are in chemically distinct environments. The C-Br bond at the C2 position is flanked by two fluorine atoms, while the C-Br bond at the C5 position is adjacent to a hydrogen and a fluorine atom. The strong electron-withdrawing nature of the fluorine atoms through both inductive and resonance effects decreases the electron density at the carbon atoms to which they are attached. This, in turn, influences the rate of oxidative addition. Generally, in palladium-catalyzed couplings, C-Br bonds at more electron-deficient positions are more reactive towards oxidative addition.

Therefore, it is anticipated that the C-Br bond at the C2 position, being ortho to two fluorine atoms, will be more electron-deficient and thus more reactive towards oxidative addition than the C-Br bond at the C5 position. This inherent electronic bias allows for the selective mono-arylation at the C2 position under carefully controlled conditions.

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed to achieve selective coupling at the more reactive C2 position by using a 1:1 stoichiometry of the dibromide and the boronic acid.

Workflow Diagram:

Caption: Workflow for selective mono-arylation.

Materials:

| Reagent | CAS Number | Amount (1 mmol scale) | Molar Equiv. |

| This compound | 128259-71-2 | 271.9 mg | 1.0 |

| Arylboronic Acid | Varies | 1.0 mmol | 1.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 46.2 mg | 0.04 (4 mol%) |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 371.5 mg | 1.75 |

| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 4 mL | - |

| Water (degassed) | 7732-18-5 | 1 mL | - |

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.04 mmol), and potassium phosphate (1.75 mmol).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-arylated product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-1,3-difluorobenzene.

Protocol 2: Double (Di-aryl) Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of symmetrical 2,5-diaryl-1,3-difluorobenzenes by using an excess of the arylboronic acid.

Workflow Diagram:

Caption: Workflow for double (di-aryl) Suzuki coupling.

Materials:

| Reagent | CAS Number | Amount (1 mmol scale) | Molar Equiv. |

| This compound | 128259-71-2 | 271.9 mg | 1.0 |

| Arylboronic Acid | Varies | 2.5 mmol | 2.5 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 69.3 mg | 0.06 (6 mol%) |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 849.1 mg | 4.0 |

| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 4 mL | - |

| Water (degassed) | 7732-18-5 | 1 mL | - |

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.06 mmol), and potassium phosphate (4.0 mmol).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the mono-arylated intermediate and the formation of the diarylated product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diaryl-1,3-difluorobenzene.[2]

Data Summary and Expected Outcomes

While specific yield and selectivity data for this compound are not extensively published, data from analogous systems, such as 2,5-dibromo-3-hexylthiophene, can provide valuable insights into expected outcomes. The electronic effects of the substituents on the arylboronic acid partner can significantly influence reaction efficiency.[3]